molecular formula C17H15N5O2S B3003748 N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide CAS No. 315710-12-4

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

Cat. No.: B3003748
CAS No.: 315710-12-4
M. Wt: 353.4
InChI Key: OLHXTTRUVAQOLG-UHFFFAOYSA-N
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Description

This compound features a 5-methyl-1,2-oxazole ring linked via a sulfanyl acetamide bridge to a 5-methyl-[1,2,4]triazolo[4,3-a]quinoline moiety. Its molecular formula is C₁₉H₁₇N₅O₂S, with a molecular weight of approximately 391.44 g/mol.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-10-7-15-19-20-17(22(15)13-6-4-3-5-12(10)13)25-9-16(23)18-14-8-11(2)24-21-14/h3-8H,9H2,1-2H3,(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHXTTRUVAQOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2-oxazole ring and the triazoloquinoline moiety separately. These intermediates are then coupled through a sulfanylacetamide linkage under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product. Scaling up the production requires careful control of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Molecular Features

The following table highlights key structural differences and similarities with related compounds:

Compound Name / Source Core Substituents Molecular Formula Key Structural Features
Target Compound 5-methyloxazole, 5-methyltriazoloquinoline C₁₉H₁₇N₅O₂S Rigid heterocyclic cores; sulfanyl acetamide linker
N-(3-Trifluoromethylphenyl) Analog () Trifluoromethylphenyl C₂₀H₁₄F₃N₅O₂S Electron-withdrawing CF₃ group enhances lipophilicity and metabolic resistance
N-(5-Phenyl-1,2,4-thiadiazol-3-yl) Analog () Thiadiazole, phenyl C₂₁H₁₅N₇OS₂ Thiadiazole improves solubility; phenyl enhances π-π stacking
Triazinone Derivative () 6-methyltriazinone C₁₀H₁₁N₅O₃S Triazinone core may influence hydrogen bonding; lower MW (281.29 g/mol)
Quinazolinone Derivative () Propyl, quinazolinone C₂₂H₂₃N₅O₂S Quinazolinone ring common in kinase inhibitors; propyl group adds hydrophobicity

Enzyme Inhibition and Therapeutic Potential

  • N-(3-Trifluoromethylphenyl) Analog : Enhanced membrane permeability due to CF₃ group may improve CNS targeting .
  • Thiadiazole Analog : Thiadiazole rings are associated with antimicrobial and anticancer activity, as seen in oxadiazole derivatives () .

Physicochemical Comparisons

Property Target Compound Triazinone () Quinazolinone ()
Molecular Weight 391.44 281.29 437.52
LogP (Predicted) ~3.2 ~1.8 ~4.1
Hydrogen Bond Acceptors 7 6 8

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a complex organic compound that incorporates unique structural features such as oxazole and triazoloquinoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its synthesis, biological activity, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yield and purity. The initial steps often include the formation of the oxazole and triazole rings followed by the introduction of the sulfanyl and acetamide groups.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains. For instance, compounds structurally related to quinolines have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaZone of Inhibition (mm)
5aBacillus subtilis10
5bMicrococcus luteus21
5cE. coli18
5dStaphylococcus aureus20
5eSalmonella typhimurium25

The above table summarizes the antibacterial activity of related compounds, indicating that derivatives of quinolines can exhibit varying degrees of effectiveness against different bacterial strains .

Anticancer Activity

In addition to antimicrobial properties, this compound has shown promising results in cancer research. Studies evaluating its cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) revealed significant growth inhibition.

Concentration (µM)MDA-MB-231 Cell Viability (%)PC-3 Cell Viability (%)
104770
153661
252356

These findings suggest that the compound effectively reduces cell viability in a concentration-dependent manner .

The precise mechanisms through which N-(5-methyl-1,2-oxazol-3-y)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-y)sulfanyl]acetamide exerts its biological effects remain to be fully elucidated. However, preliminary research indicates potential interactions with cellular signaling pathways involved in growth and apoptosis. Further studies are warranted to clarify these mechanisms and identify specific molecular targets.

Comparative Analysis

When compared to similar compounds within the same chemical class, N-(5-methyl-1,2-oxazol-3-y)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-y)sulfanyl]acetamide demonstrates unique structural features that may contribute to its distinct biological activities.

Compound NameStructural FeaturesUnique Aspects
Compound ATriazinoindole core with thiadiazoleDifferent sulfur-containing moiety
Compound BThiazole instead of oxazoleVariations in reactivity
Compound CBenzothiophene coreVariation in aromatic system

This comparison highlights the potential advantages of N-(5-methyl-1,2-oxazol-3-y)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-y)sulfanyl]acetamide in medicinal applications .

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